An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)hexan-1-amine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(6-Methylpyridin-2-yl)hexan-1-amine: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the novel chemical entity, 1-(6-Methylpyridin-2-yl)hexan-1-amine. As this compound is not extensively described in current literature, this document synthesizes predictive data based on the well-established chemistry of its constituent functional groups—the pyridine ring and the hexanamine side chain—and analogous molecular structures. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical space for therapeutic applications.
The pyridine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[][2] Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic combination of a 6-methylpyridine nucleus with a hexanamine side chain in 1-(6-Methylpyridin-2-yl)hexan-1-amine suggests the potential for novel pharmacological activities.
Chemical Structure and Predicted Physicochemical Properties
The molecular architecture of 1-(6-Methylpyridin-2-yl)hexan-1-amine is characterized by a hexan-1-amine substituent at the 2-position of a 6-methylpyridine ring. This structure imparts a combination of aromatic and aliphatic properties, influencing its solubility, basicity, and potential for intermolecular interactions.
Caption: Proposed synthetic workflow for 1-(6-Methylpyridin-2-yl)hexan-1-amine.
Experimental Protocol: Reductive Amination
Materials:
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6-Methylpyridine-2-carbaldehyde
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Hexylamine
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (anhydrous)
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Glacial acetic acid
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a solution of 6-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol, add hexylamine (1.1 eq).
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Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 1-(6-Methylpyridin-2-yl)hexan-1-amine.
Predicted Spectroscopic Profile
The structural elucidation of 1-(6-Methylpyridin-2-yl)hexan-1-amine would rely on a combination of spectroscopic techniques. The predicted data presented below is based on the analysis of its structural components and data from similar compounds. [5][6][7][8][9][10]
| Spectroscopic Technique | Predicted Data |
|---|---|
| ¹H NMR | - Pyridine Protons: 3H, in the aromatic region (~δ 7.0-8.5 ppm), showing characteristic coupling patterns for a 2,6-disubstituted pyridine. - Methyl Protons: 3H, singlet, ~δ 2.5 ppm. - Amine Protons (NH₂): 2H, broad singlet, ~δ 1.5-2.5 ppm (exchangeable with D₂O). - Methine Proton (CH-N): 1H, triplet or multiplet, ~δ 3.5-4.0 ppm. - Hexyl Chain Protons: 11H, multiplets, ~δ 0.8-1.8 ppm. |
| ¹³C NMR | - Pyridine Carbons: 5 signals in the aromatic region (~δ 110-160 ppm). - Methyl Carbon: ~δ 20-25 ppm. - Methine Carbon (C-N): ~δ 50-60 ppm. - Hexyl Chain Carbons: 5 signals in the aliphatic region (~δ 14-40 ppm). |
| IR (Infrared) Spectroscopy | - N-H stretch (amine): Two bands around 3300-3400 cm⁻¹ (primary amine). - C-H stretch (aliphatic): 2850-3000 cm⁻¹. - C=N and C=C stretch (pyridine): 1580-1620 cm⁻¹. - N-H bend (amine): 1590-1650 cm⁻¹. |
Hypothesized Biological Activity and Therapeutic Potential
The structural features of 1-(6-Methylpyridin-2-yl)hexan-1-amine suggest its potential as a bioactive molecule. Pyridine derivatives are known to exhibit a wide range of pharmacological activities. [2][3][4]A particularly interesting area of investigation for this class of compounds is their potential as enzyme inhibitors.
One such enzyme family is the Methionine Aminopeptidases (MetAPs), which are crucial for protein maturation. [11]Inhibition of MetAP2 has been explored for its anti-angiogenic effects in cancer therapy and for the treatment of obesity. [12][13]The pyridine-amine scaffold could potentially chelate the metal ions in the active site of MetAPs, leading to their inhibition. [14][15]
Caption: Hypothesized mechanism of action via MetAP inhibition.
Conclusion
While 1-(6-Methylpyridin-2-yl)hexan-1-amine is a novel compound, a thorough analysis of its structural components and related molecules allows for robust predictions of its chemical and physical properties, a plausible synthetic route, and its potential for biological activity. The pyridine core, a privileged scaffold in medicinal chemistry, combined with the hexanamine side chain, makes this compound a promising candidate for further investigation, particularly in the context of enzyme inhibition for therapeutic applications. The experimental protocols and predicted data within this guide serve as a foundational resource for researchers embarking on the synthesis and characterization of this and related novel chemical entities.
Sources
- 2. wjpps.com [wjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
